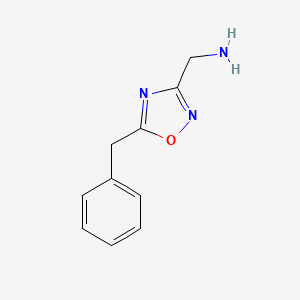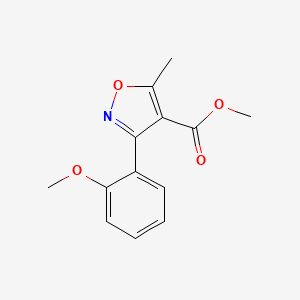
4-(4-Aminophenoxy)pyridin-2(1H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Fibrosis Drug Development
4-(4-Aminophenoxy)pyridin-2(1H)-one: derivatives have shown promising results in the development of anti-fibrotic drugs. These compounds have been synthesized and evaluated for their biological activities against hepatic stellate cells, which play a crucial role in liver fibrosis . Some derivatives have demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone, indicating their potential as novel therapeutic agents.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
In cancer therapy, targeting FGFRs is a strategic approach due to their role in tumor progression. Derivatives of 4-(4-Aminophenoxy)pyridin-2(1H)-one have been reported to possess potent inhibitory activities against FGFR1, 2, and 3 . These findings suggest that these compounds could serve as lead compounds for the development of new cancer treatments.
Chemical Biology
The compound’s derivatives are valuable in chemical biology for constructing libraries of heterocyclic compounds with potential biological activities . The pyrimidine core, often present in these derivatives, is a privileged structure in medicinal chemistry, associated with a wide range of biological and pharmaceutical activities.
Drug Discovery
In drug discovery, 4-(4-Aminophenoxy)pyridin-2(1H)-one serves as a key intermediate for synthesizing various pharmacologically active molecules. Its derivatives have been explored for their potential as novel drugs, particularly in the context of anti-fibrotic activity .
Biochemistry
The compound plays a role in biochemistry research, particularly in the study of collagen expression and hydroxyproline content in cell culture mediums. This is crucial for understanding the mechanisms of diseases like fibrosis and developing targeted treatments .
Organic Synthesis
As a reagent in organic synthesis, 4-(4-Aminophenoxy)pyridin-2(1H)-one is used to create complex molecules. Its derivatives are synthesized starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid, showcasing its versatility as a building block .
Propriétés
IUPAC Name |
4-(4-aminophenoxy)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRNYMHYGWVLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856005 | |
| Record name | 4-(4-Aminophenoxy)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)pyridin-2(1H)-one | |
CAS RN |
1041861-94-2 | |
| Record name | 4-(4-Aminophenoxy)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)




![4-Benzyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1512629.png)



![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid](/img/structure/B1512635.png)